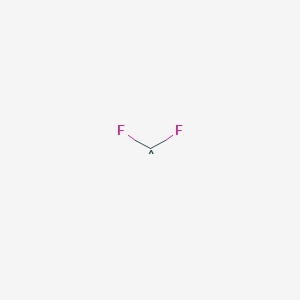

Difluoromethyl radical

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The difluoromethyl radical is a highly reactive chemical species characterized by the presence of two fluorine atoms attached to a carbon atom, which in turn has an unpaired electron.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The difluoromethyl radical can be generated through various methods, including:

Photocatalytic Difluoromethylation: Utilizing visible light and (organo)metallic photocatalysts to generate reactive species that enable difluoromethylation reactions.

Radical Pathways: Introduction of the difluoromethyl group through radical pathways, often involving the use of difluorocarbene precursors.

Metal-Based Methods: Transfer of the difluoromethyl group to carbon sites using metal catalysts in both stoichiometric and catalytic modes.

Industrial Production Methods: Industrial production of difluoromethyl radicals often involves large-scale photochemical reactors or continuous flow systems to ensure efficient and controlled generation of the radicals .

Types of Reactions:

Substitution Reactions: Difluoromethyl radicals can participate in substitution reactions, particularly with heteroaromatic compounds.

Cross-Coupling Reactions: These radicals can be used in cross-coupling reactions to form carbon-carbon bonds.

Radical-Radical Cross-Coupling: Mechanistic studies reveal that radical-radical cross-coupling between difluoromethyl radicals and other radicals is a common transformation.

Common Reagents and Conditions:

Photocatalysts: Utilized in photocatalytic difluoromethylation reactions.

Metal Catalysts: Employed in metal-based difluoromethylation methods.

Difluorocarbene Precursors: Used in radical pathways to generate difluoromethyl radicals.

Major Products:

Difluoromethylated Heterocycles: These are often the products of difluoromethylation reactions involving heteroaromatic compounds.

Carbon-Carbon Bond Formation Products: Resulting from cross-coupling reactions.

Chemistry:

Late-Stage Functionalization: Difluoromethyl radicals are used for the late-stage functionalization of complex molecules, enhancing their properties.

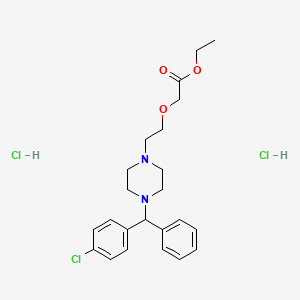

Biology and Medicine:

Pharmaceuticals: The difluoromethyl group is incorporated into bioactive compounds to improve their metabolic stability, solubility, and lipophilicity.

Agrochemicals: Used in the synthesis of herbicides, fungicides, and other agrochemicals.

Industry:

Mecanismo De Acción

The difluoromethyl radical exerts its effects through radical-radical cross-coupling mechanisms, where it interacts with other radicals to form new chemical bonds . The highly polarized carbon-hydrogen bond in the difluoromethyl group makes it a competent hydrogen bond donor, which is unique among polyfluorinated motifs .

Comparación Con Compuestos Similares

Trifluoromethyl Radical: Contains three fluorine atoms attached to a carbon atom.

Monofluoromethyl Radical: Contains one fluorine atom attached to a carbon atom.

Uniqueness: The difluoromethyl radical is unique due to its balance of electronegativity and hydrogen bond-donating ability, making it a valuable bioisostere for alcohol, thiol, or amine groups .

Propiedades

Número CAS |

2670-13-5 |

|---|---|

Fórmula molecular |

CHF2 |

Peso molecular |

51.015 g/mol |

InChI |

InChI=1S/CHF2/c2-1-3/h1H |

Clave InChI |

JNCMHMUGTWEVOZ-UHFFFAOYSA-N |

SMILES canónico |

[CH](F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)

![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)